phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFLQIASRTXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropanecarbonyl group and the phenyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs with modified functional groups.
Scientific Research Applications
Chemical Properties and Structure
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has a molecular formula of C20H20N2O3 and a molecular weight of approximately 336.3844 g/mol. The compound features a cyclopropane ring and a tetrahydroquinoline moiety which are known to influence its pharmacological properties significantly .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : It has shown effective inhibition of proliferation in human myeloid leukemia cell lines (U937) without exhibiting cytotoxicity at specific concentrations .
- Mechanism of Action : The compound's unique structural features contribute to its ability to interact with biological targets involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Testing Against Pathogens : Studies have demonstrated that derivatives of this compound possess distinct antimicrobial activity against various bacterial strains .
- Potential Applications : These findings suggest that it could be developed into therapeutic agents for treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
- Substituent Variations : Modifications to the cyclopropane ring and tetrahydroquinoline structure can lead to variations in potency and selectivity against cancerous cells or pathogens.
- Electronic Properties : The rigid conformation of the cyclopropane ring contributes to the compound's unique electronic properties which are essential for its biological activity .
Novel Derivatives
Recent studies have synthesized novel derivatives based on this compound:
- These derivatives were screened for their pharmacological activities and showed promising results in inhibiting cell growth in cancer models .
Clinical Relevance
The ongoing research into this compound's derivatives highlights its potential as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate with structurally and functionally related compounds, focusing on substituent effects, synthesis strategies, and inferred biological properties.
Table 1: Structural and Functional Comparison of Key Analogs
Structural Differentiation and Electronic Effects
- Carbamate vs. Benzamide/Ethanediamide :
The carbamate group in the parent compound provides a hydrolytically labile linkage compared to the more stable benzamide or ethanediamide groups in analogs. This lability may influence pharmacokinetics, enabling controlled release of active metabolites . - Cyclopropane vs.
Biological Activity
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H25N3O2
- Molecular Weight : 363.5 g/mol
- CAS Number : 1203355-39-8
The compound features a quinoline core structure which is known for its biological activity. The cyclopropanecarbonyl group enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : This compound has been shown to inhibit certain metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix remodeling and are implicated in cancer metastasis and other pathological conditions .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neuroinflammatory pathways and protecting neuronal cells from apoptosis .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies highlight the potential applications of this compound:
- Inhibition of Tumor Growth : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations .
- Neuroprotective Mechanisms : In an experimental model of neurodegeneration induced by oxidative stress, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved survival rates of neuronal cells.
- Metabolic Stability : Research into the metabolic pathways revealed that the compound is metabolized into active forms that retain inhibitory activity against MMPs while demonstrating lower toxicity profiles compared to traditional inhibitors .
Q & A
Basic Research Question
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases (e.g., acetonitrile/water + 0.1% TFA) resolve degradation products .
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor carbamate hydrolysis via LC-MS .
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures under inert atmospheres .
What strategies are recommended for resolving contradictions between spectroscopic data and crystallographic results during structural elucidation?
Advanced Research Question
- Multi-Technique Cross-Validation :
- High-Resolution Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine with SHELXL using Hirshfeld atom refinement for accurate H-atom positions .
How do electronic and steric effects of substituents influence the regioselectivity in nucleophilic substitution reactions involving this compound?
Advanced Research Question
- Electronic Effects : Electron-withdrawing groups (e.g., cyclopropanecarbonyl) deactivate the tetrahydroquinoline ring, directing nucleophilic attacks to the 7-position. Meta-directing effects of the carbamate group further guide substitution .
- Steric Effects : Bulky substituents on the cyclopropane ring hinder access to the 3-position, favoring 5- or 8-position reactivity. Computational modeling (e.g., Molecular Mechanics ) predicts steric maps .
- Experimental Validation : Competitive reactions with varying electrophiles (e.g., iodomethane vs. tert-butyl bromide) quantify regioselectivity trends .
What methodological approaches are employed to investigate the compound's reactivity in multi-step synthetic pathways, particularly in the formation of heterocyclic derivatives?
Advanced Research Question
- Tandem Reactions : Combine carbamate formation with cyclocondensation (e.g., using POCl to generate quinazolinone derivatives) .
- Mechanistic Probes : Isotopic labeling (O in the carbamate) tracks oxygen migration during ring-expansion reactions .
- In Situ Monitoring : React-IR spectroscopy detects intermediates (e.g., isocyanate formation during carbamate thermolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
